molecular formula C22H19NO6 B298985 METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B298985
M. Wt: 393.4 g/mol
InChI Key: UGTVCBMQMACFEX-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and methoxyphenyl compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining benzodioxole derivatives with methoxyphenyl compounds under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrrole ring through cyclization of intermediate compounds.

    Esterification: Introduction of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Studies may focus on its efficacy in treating various diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity to produce a biological response.

    Inhibition of Enzymes: Blocking enzyme activity to alter metabolic pathways.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of both benzodioxole and methoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H19NO6/c1-13-20(22(25)27-3)17(9-14-7-8-18-19(10-14)29-12-28-18)21(24)23(13)15-5-4-6-16(11-15)26-2/h4-11H,12H2,1-3H3/b17-9-

InChI Key

UGTVCBMQMACFEX-MFOYZWKCSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1C4=CC(=CC=C4)OC)C(=O)OC

SMILES

CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC(=CC=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC(=CC=C4)OC)C(=O)OC

Origin of Product

United States

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